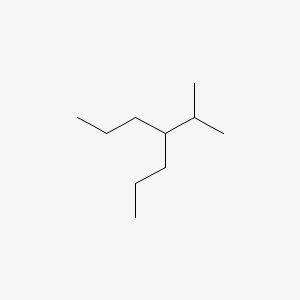
(2-Methylprop-1-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylprop-1-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylprop-1-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-1-ene-1-sulfonyl)benzene typically involves the sulfonation of 2-methylprop-1-ene followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid or oleum, to facilitate the sulfonation process. The subsequent alkylation step may involve the use of aluminum chloride as a catalyst to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-1-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Scientific Research Applications
(2-Methylprop-1-ene-1-sulfonyl)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which (2-Methylprop-1-ene-1-sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar structural features but lacking the sulfonyl group.
Benzene sulfonic acid: Contains a sulfonyl group attached to a benzene ring but lacks the 2-methylprop-1-ene moiety.
Toluene sulfonic acid: Similar to benzene sulfonic acid but with a methyl group on the benzene ring.
Uniqueness
(2-Methylprop-1-ene-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group and the 2-methylprop-1-ene moiety
Properties
CAS No. |
54897-35-7 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methylprop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
ZQWVEGQLGDSMEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CS(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



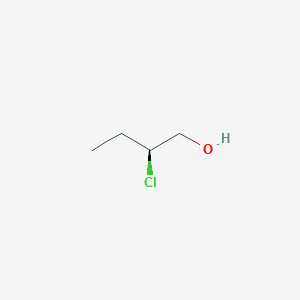
![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
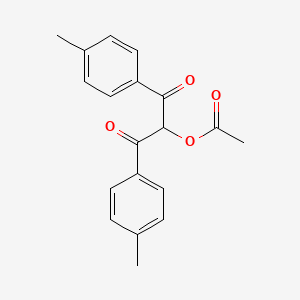
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)
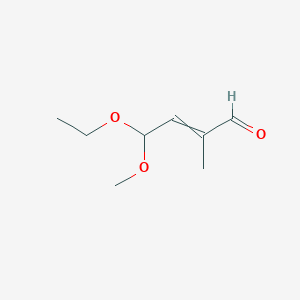
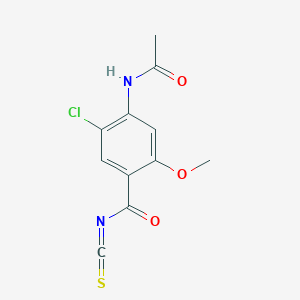


![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
